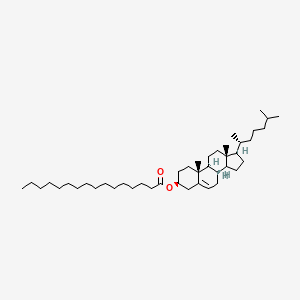

Cholesteryl palmitate

説明

Cholesteryl Palmitate as a Cholesteryl Ester in Mammalian Physiology

This compound is a prominent cholesteryl ester found in mammalian physiology. nih.govchemicalbook.com It is formed through the formal condensation of a cholesterol molecule with palmitic acid. nih.govchemicalbook.com As a type of cholesteryl ester, it is a key component of lipid metabolism and is found in various tissues and lipoproteins, such as low-density lipoprotein (LDL). ontosight.ai Cholesteryl esters, including this compound, are less polar than free cholesterol, which makes them more suitable for storage within lipid droplets inside cells. ontosight.ai This esterification of cholesterol is a critical process for the transport and storage of cholesterol throughout the body. ontosight.aifrontiersin.org

Foundational Role in Lipid Metabolism and Cellular Function

This compound plays a fundamental role in lipid metabolism and cellular function. It is a major form in which cholesterol is stored within cells and transported in the bloodstream. ontosight.aifrontiersin.org The balance between free cholesterol and its esterified forms, like this compound, is vital for maintaining normal cellular operations and preventing the harmful buildup of excess cholesterol. ontosight.ai This compound is an integral part of cellular membranes and is involved in the complex pathways of lipid synthesis and distribution. ontosight.aid-nb.info

Historical Context of Cholesteryl Ester Research (e.g., Crystallization Studies)

The study of cholesteryl esters, including this compound, has a significant history in biochemical research. Early research focused on understanding the physical properties of these molecules, such as their behavior in different phases. For instance, crystallization studies have been conducted to observe the thermotropic transitions of this compound. mriquestions.com These studies revealed that at body temperature (37°C), anhydrous this compound exists in a crystalline phase, which results in broader proton NMR spectral lines compared to its isotropic fluid phase at higher temperatures. mriquestions.com Such research has been crucial in understanding how these lipids behave in biological environments.

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQPKLGPMQWBU-JADYGXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889356 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-34-3 | |

| Record name | Cholesteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Enzymatic Regulation of Cholesteryl Palmitate

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathways

The ACAT enzymes catalyze the intracellular esterification of cholesterol, converting it into a more hydrophobic form for storage in lipid droplets or for assembly into lipoproteins. ijbs.com This reaction involves the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the hydroxyl group of cholesterol. Palmitoyl-CoA is a common substrate, leading to the formation of cholesteryl palmitate.

Two isoforms of ACAT, namely ACAT1 and ACAT2, have been identified in mammals. physiology.org Both are integral membrane proteins located in the endoplasmic reticulum and are responsible for intracellular cholesterol esterification. ahajournals.orgnih.gov While both enzymes can produce this compound, they exhibit differences in their substrate preferences and have distinct physiological roles. nih.govresearchgate.net ACAT1 is considered to play a more general role in cellular cholesterol homeostasis by generating cholesteryl esters for intracellular storage. nih.govnih.gov In contrast, ACAT2 is more specialized, with its primary function linked to the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. nih.govmolbiolcell.org Studies have shown that ACAT2 preferentially utilizes oleoyl-CoA and palmitoyl-CoA as substrates, making it a key enzyme in the synthesis of cholesteryl oleate (B1233923) and this compound for secretion in lipoproteins. researchgate.netnih.gov

A defining characteristic of the ACAT isoforms is their distinct tissue distribution, which underpins their specialized functions. ahajournals.orgahajournals.org ACAT1 is ubiquitously expressed in a wide range of tissues, including macrophages, steroidogenic tissues, and sebaceous glands. physiology.org Conversely, the expression of ACAT2 is largely restricted to the liver and the small intestine, the primary sites of lipoprotein production. molbiolcell.orgahajournals.orgnih.gov

In the liver, ACAT2 is predominantly found in hepatocytes, the main parenchymal cells, while ACAT1 is localized to Kupffer cells, the resident macrophages of the liver. ahajournals.orgnih.gov Similarly, in the intestine, ACAT2 is highly expressed in the absorptive enterocytes, particularly in the apical region where chylomicron assembly occurs. nih.govmolbiolcell.org This specific localization of ACAT2 in hepatocytes and enterocytes highlights its crucial role in packaging cholesteryl esters, including this compound, into nascent very-low-density lipoprotein (VLDL) and chylomicron particles, respectively. nih.govmolbiolcell.org

Table 1: Tissue and Cellular Distribution of ACAT Isoforms

| Isoform | Primary Tissues | Cellular Localization in Liver | Cellular Localization in Intestine |

|---|---|---|---|

| ACAT1 | Ubiquitous (e.g., macrophages, adrenal glands, kidneys) physiology.orgnih.gov | Kupffer cells ahajournals.orgnih.gov | Diffuse in mucosal cells, strong signal in goblet cells, Paneth cells, and villus macrophages nih.gov |

| ACAT2 | Liver, Small Intestine ahajournals.orgnih.gov | Hepatocytes (endoplasmic reticulum) nih.govnih.gov | Apical region of mucosal cells (enterocytes) nih.govmolbiolcell.org |

The primary function of hepatic ACAT2 is to supply cholesteryl esters for the assembly and secretion of VLDL. ahajournals.org When the influx of free cholesterol into the liver exceeds the cell's immediate needs, ACAT2 esterifies it with fatty acyl-CoAs, such as palmitoyl-CoA, to form cholesteryl esters. ahajournals.org These newly synthesized cholesteryl esters, including this compound, are then incorporated into the core of nascent VLDL particles. nih.govresearchgate.net This process is essential for the secretion of cholesterol from the liver into the bloodstream for delivery to peripheral tissues. Studies in mouse models have demonstrated that the absence of ACAT2 leads to a significant reduction in the cholesteryl ester content of secreted VLDL particles. nih.gov

The activity of ACAT enzymes is subject to regulation at multiple levels to ensure proper cholesterol balance. A primary regulatory mechanism is substrate availability, specifically the levels of free cholesterol. nih.gov An excess of intracellular free cholesterol allosterically activates ACAT, leading to increased esterification and the formation of cholesteryl esters like this compound. physiology.org Conversely, when cellular free cholesterol levels are low, ACAT activity is reduced. nih.gov

Furthermore, the expression of the ACAT1 gene can be upregulated by high cholesterol levels. physiology.org The activity of ACAT can also be influenced by the removal of its product, cholesteryl esters. In the liver and intestine, the microsomal triglyceride transfer protein (MTP) facilitates the transfer of newly synthesized cholesteryl esters from the endoplasmic reticulum membrane into nascent apoB-containing lipoproteins, thereby relieving product inhibition of ACAT. nih.gov

Lecithin:Cholesterol Acyltransferase (LCAT) Contributions

While ACATs are responsible for intracellular cholesterol esterification, LCAT plays a critical role in the esterification of cholesterol in the plasma, primarily within high-density lipoprotein (HDL) particles. biovendor.comnih.gov

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Location | Substrates | Primary Function |

|---|---|---|---|

| ACAT1 | Intracellular (Endoplasmic Reticulum) nih.gov | Cholesterol, Acyl-CoA nih.gov | General cellular cholesterol homeostasis, storage nih.govnih.gov |

| ACAT2 | Intracellular (Endoplasmic Reticulum of Liver and Intestine) nih.gov | Cholesterol, Acyl-CoA (prefers oleoyl- and palmitoyl-CoA) researchgate.netnih.gov | Esterification of cholesterol for secretion in apoB-containing lipoproteins (VLDL, chylomicrons) molbiolcell.orgahajournals.org |

| LCAT | Plasma (associated with HDL) biovendor.come-enm.org | Cholesterol, Phosphatidylcholine biovendor.com | Esterification of cholesterol in plasma, HDL maturation, reverse cholesterol transport nih.gove-enm.org |

De Novo Synthesis of Palmitate and Cholesterol Precursors

The biosynthesis of the two fundamental components of this compound—cholesterol and palmitate—originates from a common precursor molecule: acetyl-CoA. This central metabolite links carbohydrate, fat, and protein metabolism to the synthesis of these essential lipids.

Acetyl-CoA Metabolism in Lipid Synthesis

Acetyl-CoA is a key intermediate in cellular metabolism, primarily generated within the mitochondria from the breakdown of glucose (via glycolysis and pyruvate (B1213749) dehydrogenase), fatty acids (via β-oxidation), and certain amino acids. wikipedia.orgrsc.org For de novo fatty acid synthesis, which occurs in the cytoplasm, mitochondrial acetyl-CoA must be transported to the cytoplasm. This is achieved through the citrate (B86180) shuttle, where acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported across the mitochondrial membrane. droracle.ai In the cytoplasm, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, making acetyl-CoA available for lipid synthesis. droracle.ai

This cytosolic acetyl-CoA serves as the primary building block for the synthesis of palmitate, a 16-carbon saturated fatty acid. pharmaguideline.com The process, known as de novo fatty acid synthesis, involves a series of enzymatic reactions catalyzed by the fatty acid synthase complex. mhmedical.com Acetyl-CoA is first carboxylated to form malonyl-CoA, the rate-limiting step in fatty acid synthesis. mhmedical.com Subsequently, through a repeating cycle of condensation, reduction, dehydration, and another reduction, two-carbon units from malonyl-CoA are sequentially added to the growing fatty acid chain, ultimately forming palmitate. mhmedical.com

Similarly, acetyl-CoA is the precursor for cholesterol biosynthesis. wikipedia.org Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). droracle.ai This series of reactions also takes place in the cytoplasm and sets the stage for the rate-limiting step of cholesterol synthesis.

Rate-Limiting Enzymes in Cholesterol Synthesis

The biosynthesis of cholesterol is a complex, multi-step process that is tightly regulated. The primary control point is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. nih.govwikipedia.orgyoutube.com This step is irreversible and commits the acetyl-CoA-derived carbons to the cholesterol synthesis pathway. wikilectures.eu

The activity of HMG-CoA reductase is subject to several layers of regulation. High levels of cholesterol and its derivatives act as feedback inhibitors, suppressing the enzyme's activity. researchgate.net Hormonal regulation also plays a role, with insulin (B600854) promoting the dephosphorylation and activation of HMG-CoA reductase, while glucagon (B607659) leads to its phosphorylation and inactivation. researchgate.net Furthermore, the expression of the HMG-CoA reductase gene is controlled by the transcription factor SREBP-2 (sterol regulatory element-binding protein-2). wikilectures.eu When cellular sterol levels are low, SREBP-2 is activated and increases the transcription of the HMG-CoA reductase gene, leading to increased cholesterol synthesis. wikilectures.eu

Another enzyme that plays a regulatory role in cholesterol biosynthesis is squalene (B77637) monooxygenase, which is considered a second rate-limiting enzyme in the pathway. pnas.org

Cholesteryl Ester Hydrolysis and Mobilization

The breakdown of cholesteryl esters, such as this compound, is a critical process for releasing free cholesterol and fatty acids for various cellular functions. This hydrolysis is carried out by a class of enzymes known as cholesteryl esterases.

Cholesteryl Esterase Activity and Free Cholesterol Generation

The hydrolysis of cholesteryl esters stored in lipid droplets within cells is primarily mediated by neutral cholesteryl ester hydrolase (nCEH), an activity largely attributed to hormone-sensitive lipase (B570770) (HSL). nih.govahajournals.org HSL is capable of hydrolyzing triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters. nih.gov The free cholesterol generated from this hydrolysis can then be utilized by the cell for membrane synthesis, steroid hormone production, or can be effluxed from the cell as part of the reverse cholesterol transport process. wikipedia.orgresearchgate.net The continual breakdown and re-esterification of cholesteryl esters is a dynamic process referred to as the cholesteryl ester cycle. semanticscholar.org While some free cholesterol can be generated in the plasma from lipoprotein-associated cholesteryl esters, the majority of this process occurs intracellularly following tissue uptake of lipoproteins. nih.gov The hydrolysis of cholesteryl esters within the liver is an essential step for the elimination of cholesterol from the body, either directly into bile or after conversion to bile acids. ahajournals.orgahajournals.org

Acid Lipase and Cholesteryl Ester Accumulation

Within the acidic environment of the lysosome, the hydrolysis of cholesteryl esters and triglycerides is catalyzed by lysosomal acid lipase (LAL), also known as lipase A. frontiersin.orgnih.govwikipedia.org This enzyme is crucial for the breakdown of lipids derived from the uptake of lipoproteins, such as low-density lipoprotein (LDL), via endocytosis. frontiersin.orgwikipedia.org The free cholesterol released by LAL can then be transported out of the lysosome to be used by the cell.

A deficiency in LAL activity, caused by mutations in the LIPA gene, leads to the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various tissues, particularly the liver, spleen, and macrophages. nih.govmsdmanuals.com This accumulation results in rare genetic disorders known as Wolman disease (the severe infantile-onset form) and cholesteryl ester storage disease (CESD) (the later-onset form). msdmanuals.com The impaired hydrolysis of cholesteryl esters in LAL deficiency underscores the critical role of this enzyme in preventing the pathological accumulation of these lipids. frontiersin.org In the context of atherosclerosis, impaired LAL activity within macrophages can contribute to the formation of foam cells due to the buildup of cholesteryl esters. frontiersin.orgnih.gov

Table 2: Enzymes Involved in this compound Metabolism

| Enzyme | Location | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| ACAT | Endoplasmic Reticulum | Esterification of cholesterol | Cholesterol, Acyl-CoA (e.g., Palmitoyl-CoA) | Cholesteryl Ester (e.g., this compound) |

| LCAT | Plasma (HDL-associated) | Esterification of cholesterol | Cholesterol, Phosphatidylcholine | Cholesteryl Ester |

| HMG-CoA Reductase | Cytoplasm | Rate-limiting step in cholesterol synthesis | HMG-CoA | Mevalonate |

| Hormone-Sensitive Lipase (HSL) | Cytoplasm (acts on lipid droplets) | Hydrolysis of cholesteryl esters | Cholesteryl Ester | Free Cholesterol, Fatty Acid |

| Lysosomal Acid Lipase (LAL) | Lysosome | Hydrolysis of cholesteryl esters | Cholesteryl Ester | Free Cholesterol, Fatty Acid |

Iii. Intracellular Dynamics and Trafficking of Cholesteryl Palmitate

Storage in Lipid Droplets

Within the cellular environment, excess lipids are sequestered into specialized organelles known as lipid droplets (LDs) to prevent lipotoxicity and to serve as a reservoir for metabolic processes. creative-proteomics.comijbs.com These dynamic structures consist of a hydrophobic core of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs), surrounded by a phospholipid monolayer embedded with a unique proteome. nih.govgerli.comresearchgate.net Cholesteryl palmitate, as a major species of CE, is a key occupant of this neutral lipid core, particularly in specific cell types like macrophages and steroidogenic cells. creative-proteomics.complos.org

Lipid droplets are the primary site for the intracellular storage of cholesteryl esters, including this compound. creative-proteomics.com These esters are significantly more hydrophobic than free cholesterol, a property that drives their partitioning into the oily, anhydrous core of the LD, away from aqueous cellular compartments and membranes. creative-proteomics.com The composition of the LD core can vary, with some droplets being enriched in TAGs and others in CEs. plos.org This composition is not arbitrary and depends on the cell type and its metabolic function. For example, steroidogenic cells in the adrenal glands and granulosa cells accumulate CE-enriched LDs as a ready substrate for hormone synthesis, while adipocytes primarily store TAGs for energy. plos.orgnih.gov

The physical state of the lipids within the core is also an area of active research. The ratio of different neutral lipids, such as this compound to triolein, can influence the internal structure of the droplet. rupress.org Under certain conditions, such as high concentrations of CEs, the core can undergo a phase transition from an amorphous, liquid state to a more ordered liquid-crystalline phase. acs.orgmdpi.com This transformation can alter the physical properties of the LD and influence the recruitment of specific proteins to its surface. rupress.orgmdpi.com

The formation of lipid droplets, including those rich in this compound, is a highly regulated process that originates at the endoplasmic reticulum (ER). nih.govnih.gov The biogenesis pathway involves several key steps:

Synthesis of Neutral Lipids: The process begins with the synthesis of neutral lipids within the ER membrane. creative-proteomics.com The enzyme acyl-CoA:cholesterol acyltransferase (ACAT, also known as SOAT) catalyzes the esterification of cholesterol with a fatty acyl-CoA, such as palmitoyl-CoA, to form this compound. creative-proteomics.comnih.gov This reaction is a critical control point; when intracellular levels of free cholesterol rise, ACAT activity increases to convert it into its inert, storable ester form. nih.gov

Nucleation and Lens Formation: The newly synthesized, highly hydrophobic this compound and other neutral lipids accumulate between the two leaflets of the ER membrane. nih.gov This accumulation leads to the formation of a small, lens-like structure within the membrane bilayer. nih.gov

Growth and Budding: As more neutral lipids are synthesized and incorporated, the lens grows. Proteins such as seipin and perilipins are involved in regulating the size and budding of the nascent droplet from the ER membrane into the cytoplasm. acs.org The resulting immature LD is enclosed by a phospholipid monolayer derived from the cytosolic leaflet of the ER. gerli.com

Maturation of these droplets involves further growth through local lipid synthesis or fusion with other LDs. The lipid composition, particularly the ratio of CEs to TAGs, is a key factor in the maturation process and can lead to the formation of distinct LD populations within a single cell. rupress.org For instance, studies have shown that CE-rich LDs and TAG-rich LDs can exist as separate and distinct organelles. nih.gov The maturation into CE-enriched droplets is often associated with specialized cellular functions, such as serving as a cholesterol reservoir for steroidogenesis or, in pathological conditions like atherosclerosis, contributing to foam cell formation. creative-proteomics.com

The surface of lipid droplets is decorated with a diverse array of proteins that dictate their function, dynamics, and interactions with other organelles. nih.gov The protein composition, or proteome, of a lipid droplet is not static and is significantly influenced by the composition of its neutral lipid core. rupress.org Proteomic studies comparing CE-enriched LDs with TAG-enriched LDs in the same cell type have revealed that a specific set of proteins is preferentially recruited to each type of droplet. plos.orgnih.gov

In steroidogenic granulosa cells, for example, 61 proteins were found to be elevated in CE-enriched LDs compared to TAG-enriched LDs. nih.gov These proteins have a wide range of functions, from structural roles to enzymatic activity and vesicular transport. plos.org The selective recruitment of these proteins suggests that CE-enriched LDs are not merely passive storage sites but are tailored for specific metabolic roles, such as cholesterol trafficking and steroid hormone production. plos.orgresearchgate.net For example, the enrichment of enzymes like 3β-hydroxysteroid dehydrogenase and proteins involved in transport (e.g., Rab-GTPases, scavenger receptor class B member 1) on CE-LDs underscores their active role in cellular lipid metabolism. nih.govresearchgate.netbiorxiv.org

Below is a table summarizing some of the proteins found to be significantly elevated on the surface of cholesteryl ester-enriched lipid droplets based on proteomic analysis in rat granulosa cells.

| Protein Name | Abbreviation | Fold Elevation in CE-LDs | Putative Function |

| ADP/ATP translocase | Slc25a5 | 7.46 | ATP/ADP transport |

| Non-muscle caldesmon | Cald1 | 7.46 | Cytoskeletal regulation |

| Myristoylated alanine-rich C-kinase substrate | Marcks | 6.96 | Signal transduction, membrane-cytoskeleton interaction |

| Scavenger receptor class B member 1 | Scarb1 | 6.28 | Cholesterol transport |

| 40S ribosomal protein S13 | Rps13 | 6.28 | Protein synthesis |

| 3β-hydroxysteroid dehydrogenase/isomerase type 1 | Hsd3b1 | 6.06 | Steroid biosynthesis |

| Lactadherin | Mfge8 | 5.86 | Cell adhesion, phagocytosis |

| Ribosomal protein S27a | Rps27a | 5.66 | Protein synthesis |

| Hepatoma-derived growth factor | Hdgf | 5.66 | Growth factor, DNA binding |

| Complement component 1Q subcomponent-binding protein | C1qbp | 5.66 | Complement pathway, mitochondrial protein |

| Voltage-dependent anion channel 2 | Vdac2 | 4.92 | Mitochondrial outer membrane channel |

Data sourced from proteomic analysis of primary rat granulosa cells. nih.gov

Lipid droplets are highly dynamic organelles, constantly undergoing cycles of growth (lipogenesis) and shrinkage (lipolysis) that are tightly coupled to the cell's metabolic state. nih.govresearchgate.net The regulation of these dynamics for CE-enriched LDs is critical for maintaining cholesterol homeostasis.

The mobilization of stored this compound is catalyzed by lipases, such as neutral cholesterol ester hydrolase (nCEH), which hydrolyze the ester bond to release free cholesterol and a fatty acid. creative-proteomics.com This process is essential for providing free cholesterol for various cellular needs, including membrane synthesis and the production of steroid hormones. creative-proteomics.com The activity of these lipolytic enzymes is tightly regulated. For instance, protein kinase A (PKA) can phosphorylate surface proteins like perilipins, which in turn modulates the access and activity of lipases on the droplet surface. acs.org

The function of LDs extends beyond simple storage. They act as crucial metabolic hubs that buffer cells against the toxic effects of excess free fatty acids and free cholesterol. creative-proteomics.comijbs.com By sequestering these molecules as neutral esters, LDs prevent their accumulation in membranes where they could cause disruption and trigger stress pathways. creative-proteomics.com Furthermore, LDs engage in dynamic interactions with other organelles, such as mitochondria and the ER, through membrane contact sites. nih.gov These contacts facilitate the efficient transfer of lipids for processes like beta-oxidation in mitochondria or for re-esterification in the ER, highlighting the central role of LDs in coordinating cellular lipid metabolism. nih.govahajournals.org

Inter-organelle this compound Flux

The movement of this compound and its precursors between organelles is fundamental to its synthesis, storage, and utilization. This flux is not random but is orchestrated through a combination of vesicular and non-vesicular transport mechanisms, often occurring at specialized regions of close apposition between organelles known as membrane contact sites (MCSs). frontiersin.orgnih.gov The endoplasmic reticulum and the Golgi apparatus are central players in this trafficking network. jci.org

The journey of the components of this compound—cholesterol and palmitic acid—is intricately linked to the functions of the endoplasmic reticulum and the Golgi apparatus.

Endoplasmic Reticulum (ER): The ER is the primary site of synthesis for most cellular lipids, including the final step in the formation of this compound. nih.govnih.gov The key enzyme, ACAT1, is an integral ER membrane protein. nih.gov When cellular levels of free cholesterol in the ER membrane exceed a certain threshold, ACAT1 is activated, converting the cholesterol into cholesteryl esters for storage in budding lipid droplets. nih.gov The ER's role is therefore paramount, acting as both the sensor of cholesterol levels and the manufacturing hub for cholesteryl esters. mdpi.com Palmitate, a common saturated fatty acid, can induce ER stress if it accumulates, further highlighting the importance of its efficient incorporation into neutral lipids like this compound or TAGs to maintain ER homeostasis. nih.govbinasss.sa.crportlandpress.com Nascent LDs form directly from the ER, establishing a direct flux of newly synthesized this compound from the ER to these storage organelles. researchgate.net

Golgi Apparatus: The Golgi apparatus is a central sorting and processing station in the secretory pathway. wikipedia.org While the bulk synthesis of this compound occurs in the ER, the Golgi is involved in processing and trafficking its constituent parts. There is a well-established concentration gradient of cholesterol, increasing from the ER to the Golgi and reaching its highest levels in the plasma membrane. jci.orgjci.org This gradient is maintained by transport mechanisms, including non-vesicular transport at ER-Golgi membrane contact sites mediated by lipid transfer proteins (LTPs). nih.govnih.gov These LTPs can move lipids like cholesterol against a concentration gradient, a process often coupled to other reactions to ensure unidirectional flow. nih.gov

Cholesterol Trafficking to Mitochondria: Mechanisms and Pathways

While mitochondria are not primary sites of cholesterol synthesis, they require cholesterol for essential functions, including membrane biogenesis and the synthesis of steroids and oxysterols. researchgate.net The transport of cholesterol to mitochondria is a multifaceted process involving multiple pathways and drawing from various subcellular pools. researchgate.net

In steroidogenic cells, the steroidogenic acute regulatory protein (StAR) is a key player, facilitating the delivery of cholesterol to the inner mitochondrial membrane where it is converted to pregnenolone. researchgate.net In non-steroidogenic cells, a family of proteins containing a StAR-related lipid transfer (START) domain are crucial for delivering cholesterol to mitochondrial membranes. researchgate.net

Recent models challenge the traditional view of solely protein-driven transport, suggesting a significant role for lipid-mediated pathways. nih.govbiologists.com One proposed model involves the trafficking of cholesterol into and out of mitochondria via phospholipids (B1166683) at mitochondria-associated membranes (MAMs), which are specialized contact sites between the endoplasmic reticulum (ER) and mitochondria. nih.govbiologists.com In this model, cholesterol is thought to enter mitochondria alongside phosphatidylserine (B164497) and exit with phosphatidylethanolamine. nih.govbiologists.com The strong binding energies between cholesterol and phospholipids support the feasibility of this lipid-mediated mechanism. nih.govbiologists.com

It is likely that both protein-based and lipid-mediated pathways work in concert to regulate the intricate process of mitochondrial cholesterol trafficking. nih.govbiologists.com The accumulation of cholesterol in mitochondrial membranes can have significant consequences, including decreased membrane potential and the initiation of apoptosis. researchgate.net

Membrane Contact Sites in this compound Transfer

Membrane contact sites (MCSs) are regions where the membranes of two organelles come into close proximity, facilitating inter-organelle communication and the transfer of molecules like lipids. frontiersin.orgbiologists.com These sites are crucial for maintaining cellular cholesterol homeostasis by providing a platform for cholesterol transfer and signaling. nih.gov

The transfer of cholesterol at MCSs is a non-vesicular transport mechanism that complements vesicular transport. frontiersin.orgfrontiersin.org Lipid transfer proteins (LTPs) are often localized at MCSs and are responsible for the rapid, bulk exchange of cholesterol between organelles. frontiersin.orgnih.gov

Mitochondria-associated ER membranes (MAMs) are a prominent example of MCSs involved in cholesterol trafficking. biologists.com These cholesterol-rich domains are thought to be a key route for cholesterol to enter the mitochondria. biologists.com In addition to MAMs, MCSs have been identified between endosomes and the ER, peroxisomes, and the plasma membrane, all serving as hubs for cholesterol transfer. nih.gov

Several proteins are involved in mediating cholesterol transfer at these contact sites. For instance, oxysterol-binding protein (OSBP) facilitates cholesterol transfer between the ER and the Golgi apparatus. frontiersin.org At ER-mitochondria contacts, ORP5/ORP8 on the ER and PTPIP51 on the mitochondria help tether the two organelles, allowing for the transfer of sterols. frontiersin.org In the context of endosomes, members of the OSBP and START domain families of lipid transfer proteins are positioned at MCSs to mediate cholesterol transfer. nih.gov

The intricate network of MCSs and their associated proteins ensures the precise and efficient distribution of cholesterol, including that which can be esterified to form this compound, throughout the cell.

Cellular Uptake and Efflux Mechanisms

The cellular balance of this compound is maintained through a dynamic interplay of uptake and efflux mechanisms. Cells acquire cholesteryl esters, including this compound, primarily from circulating lipoproteins, and can also actively remove excess cholesterol to prevent its accumulation.

Cells internalize cholesteryl esters from lipoproteins through receptor-mediated endocytosis. A key player in this process is the Low-Density Lipoprotein (LDL) receptor, which recognizes and binds LDL particles, leading to their internalization. pnas.org Following endocytosis, the LDL particles are transported to late endosomes and lysosomes, where the cholesteryl esters are hydrolyzed by acid lipase (B570770) into free cholesterol and fatty acids. frontiersin.org

Another important receptor is the LDL receptor-related protein (LRP), which can mediate the uptake of lipoproteins enriched in apoprotein E (apoE). pnas.orgpnas.org Studies in human fibroblasts lacking the LDL receptor have shown that LRP is responsible for the uptake and subsequent lysosomal hydrolysis of cholesteryl esters from apoE-enriched lipoproteins. pnas.orgpnas.org

The class B type I scavenger receptor (SR-BI) is another critical receptor, particularly for High-Density Lipoprotein (HDL)-associated cholesteryl esters. ahajournals.org SR-BI mediates the selective uptake of HDL cholesteryl esters, a process where the esters are taken up by the cell without the internalization of the entire HDL particle. ahajournals.org This selective uptake is a vital part of reverse cholesterol transport, delivering cholesterol to tissues like the liver and steroidogenic organs. ahajournals.org

Interestingly, selective uptake of cholesteryl esters is not limited to HDL. Evidence suggests that cells, including fibroblasts and hepatocytes, can also selectively take up LDL-associated cholesteryl esters independently of LDL particle internalization. nih.gov

The fatty acid translocase (FAT), also known as CD36, is a membrane protein that plays a crucial role in the uptake of long-chain fatty acids, including palmitate. nih.govphysiology.org This receptor is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, muscle, and the intestine. nih.govresearchgate.net

Studies have shown that CD36 facilitates the high-affinity uptake of fatty acids into cells. nih.govresearchgate.net For instance, in type II pneumocytes, the expression of FAT/CD36 is essential for the transport of palmitate across the plasma membrane. physiology.org The inhibition of FAT/CD36 significantly reduces palmitate uptake in these cells. physiology.org

Once inside the cell, the imported palmitate can be directed towards various metabolic pathways, including esterification to cholesterol to form this compound. Research in alveolar type II cells has demonstrated that an increase in cellular cholesterol leads to a redistribution of FAT/CD36 to specific membrane microdomains, which enhances palmitate uptake and dramatically increases its incorporation into cholesteryl esters. nih.gov This suggests a coordinated regulation between cholesterol levels and fatty acid uptake, where an excess of cellular cholesterol can stimulate the uptake of palmitate specifically for its esterification and storage. nih.gov

The function of CD36 in fatty acid uptake can be influenced by dietary fatty acids, which can alter CD36 levels and its expression in various tissues, thereby impacting cholesterol metabolism. cambridge.org

Reverse cholesterol transport (RCT) is a critical process for maintaining cholesterol homeostasis, involving the movement of excess cholesterol from peripheral tissues back to the liver for excretion. nih.govelsevier.es This multi-step pathway is essential for preventing the accumulation of cholesterol in cells, which can be detrimental.

The initial step in RCT is the efflux of cholesterol from cells. mdpi.com Free cholesterol from intracellular stores, such as lipid droplets, is transported to the plasma membrane. mdpi.com From the plasma membrane, cholesterol can be transferred to extracellular acceptors, primarily HDL and its precursor, lipid-poor apolipoproteins like apoA-I. mdpi.com Several mechanisms mediate this efflux, including simple diffusion and facilitated transport by proteins like scavenger receptor B1 (SR-BI) and ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. mdpi.com

Once cholesterol is accepted by HDL, it is esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT) to form cholesteryl esters, including this compound. frontiersin.orgnih.gov This esterification traps the cholesterol within the HDL particle, creating a concentration gradient that favors further cholesterol efflux from the cells. frontiersin.org

The cholesteryl esters within HDL can then follow several fates. They can be selectively taken up by the liver via SR-BI. nih.gov Alternatively, the cholesteryl ester transfer protein (CETP) can transfer them from HDL to triglyceride-rich lipoproteins, which are then taken up by the liver. frontiersin.orgnih.gov Finally, the entire HDL particle containing the cholesteryl esters can be taken up by the liver through receptors like the LDL receptor. nih.gov

A novel "efflux-recapture" process has also been described, where HDL-derived cholesteryl esters can be transiently released from the cell and then recaptured and internalized by the LDL receptor-related protein (LRP), contributing to selective uptake. ahajournals.org

The efficiency of these efflux pathways can be influenced by the type of HDL particles. For example, some studies suggest that HDL particles containing apoA-I but not apoA-II (LpA-I) are more effective at promoting cholesterol efflux than particles containing both apolipoproteins (LpA-I/A-II). ahajournals.org

Iv. Pathophysiological Implications and Research Models

Role in Atherosclerosis Pathogenesis

Cholesteryl palmitate, an ester of cholesterol and the saturated fatty acid palmitic acid, is a significant molecule in the pathophysiology of atherosclerosis. ontosight.ainih.gov Its accumulation within the arterial wall is a key feature of the disease, contributing to the formation and progression of atherosclerotic plaques. hmdb.ca

Atherosclerosis is characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner layer of arteries, known as the intima. imrpress.com Cholesteryl esters, including this compound, are major components of the lipids that accumulate in these atherosclerotic plaques. hmdb.capreprints.org The deposition of low-density lipoprotein (LDL) particles within the arterial wall is a critical initiating event in atherosclerosis. preprints.orgnih.gov These LDL particles are rich in cholesteryl esters, and once in the arterial intima, they can be modified, for instance through oxidation, making them more prone to uptake by immune cells. nih.govmdpi.com

The deposition of cholesteryl esters like this compound contributes directly to the formation and growth of this lipid core. preprints.orgresearchgate.net Plaques with large lipid cores and thin fibrous caps (B75204) are considered unstable and are more prone to rupture. Plaque rupture can lead to the formation of a thrombus (blood clot) that can block blood flow and cause acute cardiovascular events such as heart attack or stroke. nih.gov Therefore, the accumulation of this compound is directly implicated in the processes that lead to plaque instability and its clinical consequences. preprints.orgpreprints.org

The formation of foam cells is a critical early event in the development of atherosclerosis. mdpi.comresearchgate.net Foam cells are macrophages, a type of immune cell, that have engulfed large amounts of lipid, primarily in the form of cholesteryl esters. nih.govresearchgate.net This process begins when monocytes, a type of white blood cell, are recruited to the arterial intima in response to inflammation. preprints.org Once in the intima, monocytes differentiate into macrophages. researchgate.net

These macrophages then take up modified LDL particles, such as oxidized LDL (ox-LDL), through scavenger receptors on their surface. researchgate.netfrontiersin.org Unlike the native LDL receptor, the scavenger receptors are not downregulated by high intracellular cholesterol levels, leading to uncontrolled lipid uptake. nih.gov Inside the macrophage, the cholesteryl esters from the LDL are hydrolyzed to free cholesterol and fatty acids. The free cholesterol is then re-esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) to form new cholesteryl esters, which are stored in cytoplasmic lipid droplets. nih.govresearchgate.net The massive accumulation of these lipid droplets, rich in cholesteryl esters like this compound, gives the macrophages a foamy appearance, hence the name "foam cells." nih.govresearchgate.net The formation of foam cells is a central step in the development of the fatty streak, the earliest visible lesion of atherosclerosis. mdpi.com

The size and composition of low-density lipoprotein (LDL) particles are important determinants of their atherogenicity. ahajournals.orgfrontiersin.org Smaller, denser LDL particles are generally considered to be more atherogenic than larger, more buoyant LDL particles. frontiersin.org Several studies have suggested that the composition of cholesteryl esters within LDL particles can influence their size and their potential to cause atherosclerosis. nih.gov

An increase in the proportion of cholesteryl oleate (B1233923) in LDL has been associated with larger LDL particles and increased atherogenicity in some animal models. nih.gov Conversely, a higher proportion of cholesteryl linoleate (B1235992) has been linked to a protective effect. nih.gov While the specific role of the this compound to cholesteryl oleate ratio is a subject of ongoing research, the fatty acid composition of LDL cholesteryl esters is clearly linked to the particle's metabolic fate and atherogenic potential. jci.orgnih.gov For instance, LDL particles enriched in certain cholesteryl esters may be more susceptible to modification or may interact differently with receptors in the arterial wall, thereby influencing the rate of atherosclerosis progression. nih.gov

| LDL Particle Characteristic | Association with Atherosclerosis | Relevant Cholesteryl Esters | Source |

|---|---|---|---|

| Small, Dense LDL (sdLDL) | More atherogenic | Enriched in triglycerides, leading to smaller size after hydrolysis. Cholesteryl ester composition is altered. | frontiersin.org |

| Large, Buoyant LDL | Less atherogenic | Higher proportion of cholesteryl linoleate may be protective. | nih.gov |

| Cholesteryl Oleate Enriched LDL | Associated with increased atherosclerosis in animal models | Cholesteryl oleate | nih.gov |

To study the mechanisms of atherosclerosis, researchers often use in vivo and in vitro models. nih.gov Animal models, such as genetically modified mice and rabbits fed high-fat diets, are crucial for understanding the role of specific lipids in the disease process. nih.govahajournals.org Studies using these models have investigated the differential effects of various fatty acids, including palmitic acid and oleic acid, on the development of atherosclerosis. nih.govresearchgate.net

For example, research in LDL receptor-null mice has shown that diets enriched in monounsaturated fatty acids, like oleic acid, can promote the accumulation of cholesteryl oleate-enriched LDL and increase atherosclerosis. nih.gov In other studies, the administration of palmitic acid to vascular smooth muscle cells in vitro has been used to create a cellular model of atherosclerosis, inducing lipid deposition. nih.gov These models allow for the detailed examination of how different dietary fats influence lipoprotein metabolism and the cellular processes that drive atherosclerotic plaque formation. nih.govnih.gov

Involvement in Other Disease States

Beyond its well-established role in atherosclerosis, this compound and its constituent molecules, cholesterol and palmitic acid, are implicated in the pathophysiology of other diseases.

Neurodegenerative Diseases: Altered cholesterol homeostasis in the brain is a feature of several neurodegenerative disorders, including Alzheimer's disease. frontiersin.orgpsu.edu While the brain's cholesterol metabolism is largely independent of the rest of the body, disruptions in the mechanisms that regulate cholesterol levels within neurons can contribute to neurodegeneration. psu.edu The accumulation of cholesteryl esters within brain cells is generally low in healthy adults but can increase under pathological conditions. psu.edu Palmitic acid itself can induce neuroinflammation and has been linked to neurodegenerative processes. mdpi.com Some research suggests that the covalent attachment of palmitate to certain proteins (palmitoylation) can influence the processing of amyloid precursor protein, a key molecule in Alzheimer's disease. jneurosci.org Furthermore, lipid droplets containing cholesteryl esters have been observed in glial cells in the context of neurodegenerative diseases, suggesting a role for abnormal lipid storage in these conditions. frontiersin.org

Cancer: Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and growth. nih.govoatext.com There is evidence of cholesterol accumulation in some types of cancer cells, such as prostate and breast cancer. nih.govaacrjournals.org This increased cholesterol can be esterified and stored in lipid droplets. aacrjournals.org Inhibition of cholesterol esterification has been shown to suppress prostate cancer metastasis in preclinical models, suggesting that the storage of cholesterol as esters, which would include this compound, is important for cancer progression. aacrjournals.org Palmitic acid can also be utilized by cancer cells for the synthesis of structural lipids and signaling molecules that promote tumor growth. researchgate.netnih.gov

Chronic Interstitial Pneumonia: Research has identified the presence of this compound crystals in the bronchoalveolar lavage fluid of patients with chronic interstitial pneumonia (CIP). nih.gov One study found that the presence of these crystals was associated with more severe disease and could serve as a potential prognostic biomarker for CIP. nih.gov

| Disease State | Role of this compound / Components | Key Research Findings | Source |

|---|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Altered cholesterol homeostasis and palmitic acid-induced neuroinflammation. | Disrupted neuronal cholesterol regulation and palmitoylation of proteins may contribute to disease pathology. | frontiersin.orgpsu.edumdpi.comjneurosci.org |

| Cancer (e.g., Prostate) | Accumulation of cholesterol and utilization of palmitic acid by cancer cells. | Inhibition of cholesterol esterification can suppress cancer metastasis in animal models. | nih.govaacrjournals.orgresearchgate.net |

| Chronic Interstitial Pneumonia (CIP) | Presence of this compound crystals in lung fluid. | Crystals in bronchoalveolar lavage fluid may be a prognostic biomarker for CIP. | nih.gov |

Chronic Interstitial Pneumonia (CIP) as a Prognostic Biomarker

This compound crystals have been identified as a significant prognostic biomarker in Chronic Interstitial Pneumonia (CIP). nih.govglpbio.com Studies involving the analysis of bronchoalveolar lavage fluid (BALF) from patients with diffuse pulmonary diseases have revealed the presence of these crystals. nih.govresearchgate.net

One study analyzed 289 patients and found this compound crystals in the BALF of 75 (26.0%) individuals, with a high prevalence in those diagnosed with CIP (35.3%). nih.govresearchgate.net The presence of these crystals correlates with more severe disease indicators. Patients with crystals in their BALF showed significantly higher serum levels of Krebs von den Lungen-6 (KL-6) and surfactant protein-D, as well as lower percentage vital capacity. nih.govresearchgate.net Furthermore, the quantity of these crystals was directly correlated with the severity of these clinical parameters. nih.govresearchgate.net Crucially, the presence of this compound crystals was associated with a lower one-year survival rate following the bronchoalveolar lavage, underscoring its potential as a prognostic marker. nih.govresearchgate.net Infrared absorption spectrometry confirmed the identity of these crystals as this compound, distinguishing them from cholesterol monohydrate crystals by their different interfacial angles. nih.govresearchgate.net

Table 1: Clinical Findings in CIP Patients with and without this compound Crystals

Respiratory Distress Syndrome (RDS) in Newborns

The concentration of this compound in amniotic fluid serves as a reliable indicator of fetal lung maturity and a predictor for the risk of Respiratory Distress Syndrome (RDS) in newborns. nih.govmedkoo.comcaymanchem.com Research has demonstrated that the concentration of this cholesterol ester increases with gestational age, rising from less than 5 µg/mL at 15 weeks to as high as 384 µg/mL at term. nih.gov

In a study of 73 infants delivered within 24 hours of amniotic fluid sampling, a significant difference in this compound levels was observed between healthy infants and those who developed RDS. nih.gov The mean concentration for infants without RDS was 123.70 µg/mL, whereas for infants who developed RDS, the mean was a markedly lower 22.66 µg/mL. nih.gov Notably, no cases of RDS were observed when the this compound concentration exceeded 41 µg/mL, and all infants with levels below 38 µg/mL developed the syndrome. nih.gov These findings suggest that measuring this compound can be a specific method for assessing fetal lung maturity. nih.gov Further studies have also noted that levels are decreased in pregnancies complicated by well-controlled diabetes mellitus, indicating potential alterations in its biosynthesis or degradation. medkoo.comnih.gov

Hereditary Hypercholesterolemia and this compound Accumulation

Familial hypercholesterolemia (FH) is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol in the blood from birth. medlineplus.govihuican.org This condition arises from mutations in genes, most commonly the LDL receptor gene, which impairs the body's ability to clear LDL from the circulation. medlineplus.govnih.gov The consequence is a lifelong exposure to high cholesterol levels, leading to premature atherosclerosis and an increased risk of coronary artery disease. medlineplus.govihuican.org

In FH, the excess circulating LDL cholesterol is taken up by various cells and can lead to the accumulation of cholesterol esters, including this compound, in tissues. medlineplus.gov This deposition manifests as tendon xanthomas (cholesterol deposits in tendons) and xanthelasmata (yellowish deposits under the skin of the eyelids). medlineplus.govyalemedicine.org In severe forms, such as homozygous FH, where individuals inherit a defective gene from both parents, the accumulation is more pronounced, and the risk of cardiovascular events is significantly higher, often occurring at a very young age. nih.govyalemedicine.org The accumulation of cholesterol esters within cells like macrophages contributes to the formation of foam cells, a key component of atherosclerotic plaques. ihuican.org

Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD)

This compound is implicated in the pathophysiology of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). NAFLD is characterized by the accumulation of fat, primarily triglycerides, in the liver. medsci.org In the context of metabolic syndrome, which often includes insulin (B600854) resistance and obesity, there is an increased flux of free fatty acids to the liver.

The saturated fatty acid palmitate, in particular, contributes to hepatic lipid accumulation. medsci.orgportlandpress.com In the liver, excess fatty acids and cholesterol are esterified and stored in lipid droplets. nih.gov Studies have shown that in NAFLD, the hepatic content of both triglycerides and total cholesterol is significantly increased. medsci.org Specifically, the content of palmitate is elevated in the livers of NAFLD mouse models. medsci.org This overload of palmitate and cholesterol can induce cellular stress and contribute to the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver damage. portlandpress.com The accumulation of these lipids, including this compound, within hepatocytes is a hallmark of the lipotoxicity that drives NAFLD pathogenesis. mdpi.comnih.gov

Neurodegenerative Diseases (e.g., Alzheimer's Disease) and Lipid Metabolism Dysregulation

Dysregulation of lipid metabolism, including that of cholesterol and its esters like this compound, is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). nih.govfrontiersin.org The brain is a lipid-rich organ, and maintaining lipid homeostasis is crucial for its function. neurosci.cn

In AD, there is evidence of altered cholesterol metabolism, with increased levels of cholesterol esters found in affected brain regions like the entorhinal cortex. nih.gov This accumulation is also observed in AD mouse models. nih.gov The esterification of excess cholesterol, catalyzed by the enzyme ACAT1, leads to the formation of cholesteryl esters which are then stored in lipid droplets. nih.govscielo.br While this storage can be a protective mechanism to buffer excess free cholesterol and fatty acids, a chronic overload contributes to pathology. nih.gov The accumulation of cholesteryl esters is considered an upstream event that can influence both the amyloid-beta (Aβ) and tau pathologies, which are the hallmarks of AD. nih.govneurosci.cn High midlife cholesterol levels are a known risk factor for late-life AD, further linking systemic lipid dysregulation to neurodegeneration. nih.govscielo.br

Multiple Myeloma and Lipid Homeostasis Disruption

Multiple myeloma (MM), a malignancy of plasma cells, is characterized by significant metabolic reprogramming, including disruptions in lipid homeostasis. nih.govnih.gov Tumor cells exhibit increased de novo lipogenesis (the synthesis of new fatty acids) and enhanced lipid uptake to support their rapid growth and proliferation. nih.govresearchgate.net

A notable feature in many cancers, including MM, is the accumulation of lipid droplets, which store neutral lipids like triglycerides and cholesteryl esters. nih.gov High levels of lipid droplets and cholesteryl esters are often considered indicators of cancer aggressiveness. nih.gov Studies have observed that patients with MM often present with hypocholesterolemia (low serum cholesterol), suggesting an increased utilization of cholesterol by the cancer cells. researchgate.net This "addiction" to cholesterol highlights the importance of its homeostasis for MM cell survival. researchgate.net The inhibition of key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase 1 (ACC1), disrupts this balance, leading to increased cholesterol ester desaturation, cellular stress, and apoptosis of myeloma cells. cornell.edu This indicates that the pathways governing the synthesis and storage of lipids, including this compound, are potential therapeutic targets in MM. nih.govcornell.edu

Cellular Responses to Palmitate and Cholesterol Overload

Excessive levels of palmitate and cholesterol trigger a range of detrimental cellular responses, collectively termed lipotoxicity. These responses are central to the pathologies discussed in the previous sections.

When cells are overloaded with palmitate, a saturated fatty acid, and cholesterol, they attempt to buffer the excess by esterifying them into neutral lipids—triglycerides and cholesteryl esters (like this compound)—and storing them in lipid droplets. nih.govijpbs.com However, this capacity is limited.

High concentrations of palmitate are known to induce endoplasmic reticulum (ER) stress, a condition where the ER's protein-folding capacity is overwhelmed. nih.govkarger.com This can lead to the unfolded protein response (UPR), which, if prolonged, triggers apoptosis (programmed cell death). karger.com Palmitate also promotes mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and oxidative stress. mdpi.comnih.gov

Cholesterol overload, while not typically affecting cellular energy homeostasis directly like palmitate, significantly alters lipid metabolism and can also contribute to ER stress. ijpbs.comworktribe.com In specialized cells like alveolar type II pneumocytes, an increase in cellular cholesterol stimulates the uptake of palmitate and dramatically increases its incorporation into cholesteryl esters. nih.gov In macrophages, the combined overload of cholesterol and fatty acids leads to the formation of "foam cells," which are characteristic of atherosclerotic plaques. The accumulation of cholesteryl esters is a key feature of these cells.

Table 2: Summary of Cellular Responses to Lipid Overload

Impact on Cell Viability and Lipid Droplet Formation

This compound, a cholesterol ester, plays a significant role in cellular lipid metabolism and storage. Its accumulation is closely linked to the formation of lipid droplets (LDs), which are dynamic organelles that buffer cells against the toxic effects of excess free fatty acids and cholesterol. ijbs.com The synthesis of cholesteryl esters, including this compound, is a key process in the formation of these protective lipid droplets. ijbs.comresearchgate.net

Studies have shown that the saturated fatty acid palmitate can influence both lipid droplet formation and cell viability, although the effects can be complex and cell-type dependent. For instance, in porcine mammary epithelial cells, increasing concentrations of palmitate promoted cellular lipid synthesis and the formation of lipid droplets in a dose-dependent manner. researchgate.net In contrast, some studies on other cell types, such as HepG2 liver cells, have indicated that high concentrations of palmitate can lead to a reduction in cell viability. ijpbs.com Similarly, high levels of cholesterol have also been shown to decrease cell viability in these cells. ijpbs.com

The esterification of cholesterol with fatty acids like palmitate to form cholesteryl esters is a critical step in packaging excess cholesterol into lipid droplets, thereby mitigating potential lipotoxicity. ijbs.comresearchgate.net The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes this reaction. researchgate.net Research in MIN6 pancreatic β-cells demonstrated that the conversion of palmitate into cholesteryl ester contributes significantly to the neutral lipid reserve and the formation of large cytosolic lipid droplets. researchgate.net

It is important to note that while the formation of lipid droplets is generally a protective mechanism, the context and the specific lipid composition of these droplets are crucial. For example, while oleic acid, a monounsaturated fatty acid, tends to increase the size of lipid droplets without negatively impacting cell viability, the effects of saturated fatty acids like palmitate can be more nuanced. ijpbs.com

Table 1: Effect of Palmitate on Lipid Droplet Formation in Porcine Mammary Epithelial Cells This table is based on data from a study on porcine mammary epithelial cells and illustrates the dose-dependent effect of palmitate on lipid droplet size.

| Palmitate Concentration (μM) | Maximal Lipid Droplet Diameter (μm) |

| 0 (Control) | [Data not explicitly provided in numerical form in the source] |

| 25 | [Data not explicitly provided in numerical form in the source] |

| 50 | [Data not explicitly provided in numerical form in the source] |

| 100 | [Data not explicitly provided in numerical form in the source] |

| 200 | [Data not explicitly provided in numerical form in the source] |

| 400 | [Data not explicitly provided in numerical form in the source] |

| 600 | [Data not explicitly provided in numerical form in the source] |

| Note: The original study showed a statistically significant increase in diameter with increasing palmitate concentration, visualized through microscopy. researchgate.net |

Effects on Autophagy and Metabolic Signaling Pathways

This compound and its constituent components, cholesterol and palmitic acid, exert significant and distinct effects on autophagy and key metabolic signaling pathways. Autophagy is a cellular process responsible for the degradation of damaged organelles and macromolecules, playing a crucial role in maintaining cellular homeostasis.

Palmitic acid has been shown to have a complex relationship with autophagy. Some studies indicate that palmitate can induce autophagy. For example, in hypothalamic cells, palmitate was found to induce lipophagy, the autophagic degradation of lipid droplets. tandfonline.com This process was associated with an increase in the levels of LC3-II, a key marker of autophagy. tandfonline.com Other research suggests that palmitate can induce autophagy through a mechanism independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy, and may involve protein kinase C (PKC) isoforms. nih.gov However, other studies report that palmitate can impair autophagy, particularly in the context of inflammation. researchgate.net In bone marrow-derived macrophages, palmitate was found to diminish AMPK activity, leading to defective autophagy and the accumulation of mitochondrial reactive oxygen species (ROS). researchgate.net

Cholesterol, the other component of this compound, has also been shown to modulate autophagy. In HepG2 cells, cholesterol treatment promoted autophagy. ijpbs.com This effect was accompanied by the inhibition of the p70S6 kinase, which is involved in protein synthesis. ijpbs.com

The metabolic signaling pathways affected by these lipids are critical for cellular energy balance. The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status. Palmitate has been shown to activate AMPK in some cell models, leading to the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. ijpbs.com Conversely, cholesterol accumulation did not appear to affect AMPK or ACC activity. ijpbs.com The mTOR signaling pathway is another crucial regulator of metabolism and is generally inhibited by conditions of low cellular energy, leading to the induction of autophagy. nih.gov While palmitate can induce autophagy independently of mTOR, the inhibition of cholesterol biosynthesis has been linked to the induction of autophagy through the mTOR pathway. nih.gov

Table 2: Differential Effects of Palmitate and Cholesterol on Autophagy and Metabolic Signaling This table summarizes findings from studies on various cell lines, highlighting the distinct effects of palmitate and cholesterol.

| Molecule | Effect on Autophagy | Effect on AMPK Activity | Effect on mTOR Pathway |

| Palmitic Acid | Can be inducing or inhibitory depending on cell type and context tandfonline.comresearchgate.net | Can activate AMPK ijpbs.com | Can act independently of mTOR nih.gov |

| Cholesterol | Promotes autophagy ijpbs.com | No significant effect ijpbs.com | Inhibition of cholesterol synthesis can induce autophagy via mTOR nih.gov |

Endoplasmic Reticulum (ER) Stress and Oxidative Damage

The accumulation of this compound's precursors, free cholesterol and palmitic acid, can lead to significant cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative damage. The ER is a central organelle for protein and lipid synthesis, and disruptions to its function can trigger the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, induce apoptosis. nih.govnih.gov

Saturated fatty acids like palmitate are known inducers of ER stress. mdpi.comphysiology.org Studies in liver cells have demonstrated that palmitate can trigger the UPR, leading to the phosphorylation of key stress sensors like IRE1α and eIF2α, and the expression of the pro-apoptotic factor CHOP. physiology.org This palmitate-induced ER stress is a key mechanism contributing to lipotoxicity, a phenomenon of cell dysfunction and death caused by lipid overload. nih.govmdpi.com The disruption of ER calcium homeostasis is one of the proposed mechanisms by which palmitate induces ER stress. nih.gov

Excess cholesterol can also induce ER stress. When macrophages accumulate excessive amounts of unesterified cholesterol, it can lead to the depletion of ER calcium stores, thereby triggering the UPR. nih.gov This cholesterol-induced ER stress is linked to inflammatory responses in these cells. nih.gov Furthermore, oxidized forms of cholesterol, such as 7-ketocholesterol, which can be found in atherosclerotic plaques, are potent inducers of the UPR, and this effect appears to be dependent on oxidative stress. nih.gov

Oxidative stress and ER stress are often intertwined. The process of protein folding in the ER can generate reactive oxygen species (ROS) as a byproduct. nih.gov During ER stress, the dysregulation of this process can lead to an accumulation of ROS, causing oxidative damage. nih.gov Palmitate has been shown to induce oxidative stress in conjunction with ER stress in pancreatic β-cells. nih.gov Similarly, oxidized LDL, which is rich in oxidized cholesterol esters, can induce both oxidative and ER stress in these cells, contributing to their dysfunction and death. plos.org The UPR has evolved to handle both protein folding defects and oxidative challenges, highlighting the close relationship between these two stress responses. nih.gov

Table 3: Key Molecules and Their Roles in ER Stress and Oxidative Damage This table outlines the key players involved in the cellular stress responses induced by palmitate and cholesterol.

| Molecule/Process | Role in ER Stress | Role in Oxidative Damage |

| Palmitic Acid | Induces ER stress and the UPR mdpi.comphysiology.org | Can cause oxidative stress in conjunction with ER stress nih.gov |

| Cholesterol | Excess free cholesterol can trigger ER stress nih.gov | Oxidized cholesterol derivatives are potent inducers of oxidative stress nih.govplos.org |

| IRE1α | ER stress sensor that becomes phosphorylated | Activated during the UPR |

| CHOP | Pro-apoptotic transcription factor induced by severe ER stress | Its expression is increased during ER stress plos.org |

| Reactive Oxygen Species (ROS) | Can be generated as a byproduct of ER protein folding; accumulation contributes to oxidative stress nih.gov | Directly cause oxidative damage to cellular components |

Alterations in Gene Expression Related to Cholesterol Transport and Metabolism

The intracellular levels of this compound and its components are tightly regulated through complex networks of gene expression that control cholesterol transport and metabolism. Key transcription factors, such as sterol regulatory element-binding proteins (SREBPs), play a central role in this regulation. nih.gov

Studies have shown that conditions like obesity and inflammatory stress can lead to significant alterations in the expression of a network of genes involved in cholesterol metabolism. nih.gov This network includes genes responsible for:

Sterol Uptake: Such as the low-density lipoprotein receptor (LDLR), which is often upregulated, and MYLIP, which is involved in LDLR degradation and is often downregulated. nih.gov

Cholesterol Synthesis: A number of genes in the cholesterol biosynthesis pathway, including SCD, FADS1, HMGCS1, FDFT1, SQLE, CYP51A1, and SC4MOL, have been found to be upregulated. nih.gov

Cholesterol Efflux: Genes responsible for removing cholesterol from cells, such as ABCA1 and ABCG1, are often downregulated. nih.gov

Collectively, these changes in gene expression create a molecular profile that favors an increase in intracellular cholesterol levels. nih.gov

The SREBP family of transcription factors, particularly SREBP-1 and SREBP-2, are master regulators of lipid metabolism. SREBP-2 preferentially activates genes involved in cholesterol synthesis, while SREBP-1c is more focused on genes for fatty acid and triglyceride synthesis. nih.gov The processing and activation of SREBPs are controlled by cellular sterol levels in a feedback mechanism mediated by the protein SCAP. nih.gov When cellular sterol levels are high, SREBP processing is inhibited, leading to a downregulation of cholesterol and fatty acid synthesis. However, this feedback can be overridden by certain conditions, such as inflammatory stress. nih.gov

Furthermore, free fatty acids themselves can influence the expression of genes related to their own metabolism. Treatment of liver cells with a mixture of palmitate and oleate has been shown to alter the expression of numerous genes involved in fatty acid handling and metabolism. biorxiv.org This includes both upregulated and downregulated genes, reflecting a comprehensive reprogramming of cellular metabolism in response to lipid overload. biorxiv.org

Table 4: Genes with Altered Expression in Obesity-Related Dysregulation of Cholesterol Metabolism This table is based on findings from a study on circulating monocytes and highlights genes with altered expression that contribute to increased intracellular cholesterol. nih.gov

| Gene | Function | Change in Expression in Obesity |

| LDLR | Cholesterol Uptake | Increased |

| MYLIP | LDLR Degradation | Decreased |

| SCD | Fatty Acid Desaturation | Increased |

| FADS1 | Fatty Acid Desaturation | Increased |

| HMGCS1 | Cholesterol Synthesis | Increased |

| FDFT1 | Cholesterol Synthesis | Increased |

| SQLE | Cholesterol Synthesis | Increased |

| CYP51A1 | Cholesterol Synthesis | Increased |

| SC4MOL | Cholesterol Synthesis | Increased |

| ABCA1 | Cholesterol Efflux | Decreased |

| ABCG1 | Cholesterol Efflux | Decreased |

V. Advanced Methodologies and Research Techniques

Analytical Techniques for Cholesteryl Palmitate Detection and Quantification

A variety of powerful analytical methods are employed to investigate this compound, each offering unique advantages in sensitivity, specificity, and the ability to probe its physical and chemical properties.